methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-23-17(20)14-7-9-16(10-8-14)24(21,22)18-12-15(19)11-13-5-3-2-4-6-13/h2-10,15,18-19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOUJVOGHNXCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate typically involves the reaction of 4-sulfamoylbenzoic acid with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against cytosolic phospholipase A2α.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cytosolic phospholipase A2α (cPLA2α). By binding to the active site of the enzyme, it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes . This mechanism is crucial in mitigating inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-(N-(4-Methylbenzyl)sulfamoyl)benzoate
- Structure : Differs in the sulfamoyl substituent (4-methylbenzyl vs. 2-hydroxy-3-phenylpropyl).
- Synthesis : Prepared via a one-step reaction of methyl 4-(chlorosulfonyl)benzoate with 4-tolylmethanamine in dichloromethane (DCM), followed by aqueous workup .
- Key Data :
Ethyl 4-(Sulfooxy)benzoate (Compound 13 from )
- Structure : Features a sulfoxy (‒O‒SO₃H) group instead of a sulfamoyl (‒NHSO₂‒) moiety.
- Source : Isolated from Phyllostachys edulis (bamboo shoots) as a natural product .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Structure: Contains a triazinyl group linked via a sulfamoyl bridge (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) .
- Application : Acts as an acetolactate synthase (ALS) inhibitor, widely used in agriculture for weed control .
- Comparison : The target compound lacks the triazine ring critical for herbicidal activity, suggesting divergent biological targets.
Table 1: Structural and Functional Comparison
Functional Group Impact on Bioactivity
- Hydroxyl Group: The 2-hydroxy-3-phenylpropyl chain in the target compound may confer unique hydrogen-bonding interactions, enhancing binding to proteins or receptors compared to non-hydroxylated analogs like the 4-methylbenzyl derivative .
- Sulfamoyl vs. Sulfoxy : Sulfamoyl groups (as in the target compound) are less acidic than sulfoxy groups (pKa ~10 vs. ~1), influencing solubility and ionization under physiological conditions .
- Triazine vs. Phenylpropyl : Sulfonylurea herbicides rely on triazinyl groups for ALS binding, whereas the phenylpropyl substituent in the target compound likely redirects its bioactivity away from herbicidal applications .
Q & A
Basic: What are the critical synthetic steps for preparing methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate?
The synthesis typically involves:
- Sulfonylation : Introducing the sulfamoyl group via reaction of 4-chlorosulfonylbenzoic acid derivatives with 2-hydroxy-3-phenylpropylamine under controlled pH (6–7) to avoid side reactions .
- Esterification : Methylation of the carboxylic acid group using methanol and catalytic sulfuric acid or via DCC-mediated coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Advanced: How can computational reaction path search methods improve synthetic yield and selectivity?
Quantum chemical calculations (e.g., DFT) combined with reaction path sampling can predict transition states and intermediates, identifying optimal conditions:
- Example : Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates, reducing energy barriers for sulfamoyl group formation .
- Feedback loops : Experimental data (e.g., NMR monitoring) validate computational predictions, refining reaction parameters (temperature, stoichiometry) .
Basic: Which analytical techniques are essential for structural confirmation?
- NMR : H and C NMR to verify ester (-COOCH), sulfamoyl (-SONH-), and hydroxyl (-OH) groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the 2-hydroxy-3-phenylpropyl chain .
Advanced: How can conflicting bioactivity data across studies be systematically resolved?
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., concentration, cell line variability) contributing to discrepancies .
- Replication : Cross-validate results in independent labs with standardized protocols (e.g., MTT assay conditions for cytotoxicity) .
- Meta-analysis : Pool data from multiple studies to identify trends in IC values or receptor binding affinities .
Basic: What functional groups influence the compound’s reactivity and stability?
- Ester group (-COOCH) : Hydrolyzes under acidic/basic conditions; stabilize with anhydrous storage .
- Sulfamoyl (-SONH-) : Prone to nucleophilic substitution (e.g., with amines or thiols) .
- Hydroxyl (-OH) : Participates in hydrogen bonding, affecting solubility and crystallinity .
Advanced: How to design experiments for studying its biological target engagement?
- Factorial Design : Test combinations of variables (e.g., pH, temperature, co-solvents) on enzyme inhibition assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors .
- Molecular Dynamics Simulations : Predict binding modes to guide mutagenesis studies .
Advanced: What computational strategies predict its pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME assess solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Basic: How to ensure compound stability during storage?
- Storage Conditions : -20°C under argon in amber vials to prevent oxidation of the hydroxyl group .
- Stability Assays : Monitor degradation via HPLC every 3–6 months; use stabilizers like BHT for long-term storage .
Advanced: What strategies optimize structure-activity relationship (SAR) studies?
- Scaffold Modifications : Replace the phenylpropyl chain with heterocycles (e.g., pyridine) to enhance solubility .
- Bioisosteric Replacement : Substitute sulfamoyl with phosphonamidate to improve metabolic stability .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with bioactivity .
Advanced: How to elucidate reaction mechanisms of the sulfamoyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
